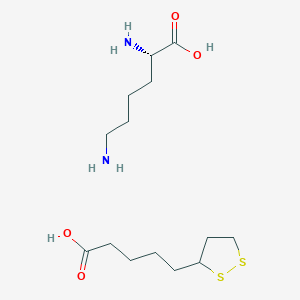

L-Lysine thioctate

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943159 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20902-53-8 | |

| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Lysine thioctate synthesis and purification protocol

An In-depth Technical Guide to the Synthesis and Purification of L-Lysine Thioctate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a salt formed between the essential amino acid L-lysine and the antioxidant thioctic acid (alpha-lipoic acid). This document details two primary synthesis methodologies, purification protocols, and analytical characterization techniques relevant to researchers and professionals in drug development.

Synthesis of this compound

Two principal methods for the synthesis of this compound are prevalent: direct salt formation and salt metathesis.

Method 1: Direct Salt Formation

This method involves the direct reaction of thioctic acid with L-lysine in a suitable solvent system. The acidic thioctic acid reacts with the basic L-lysine to form the corresponding salt.

Experimental Protocol:

-

Dissolution: Dissolve R-(+)-thioctic acid in a suitable organic solvent, such as ethanol.

-

Addition of L-Lysine: In a separate vessel, prepare a solution or suspension of L-lysine in a compatible solvent.

-

Reaction: Slowly add the L-lysine solution/suspension to the thioctic acid solution with constant stirring at room temperature.

-

Crystallization: The this compound salt will precipitate out of the solution upon formation. The crystallization process can be enhanced by cooling the reaction mixture.

-

Isolation: The crystalline product is isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Method 2: Salt Metathesis Reaction

This alternative method involves a double displacement reaction between a salt of thioctic acid (e.g., sodium thioctate) and a salt of L-lysine (e.g., L-lysine hydrochloride). This method is particularly useful when the starting materials are more readily available as salts.

Experimental Protocol:

-

Preparation of Sodium Thioctate: Dissolve R-(+)-thioctic acid in ethanol and add a stoichiometric equivalent of sodium ethoxide. Stir the mixture until the thioctic acid is completely dissolved, forming the sodium salt of thioctic acid in solution.

-

Preparation of L-Lysine Hydrochloride Suspension: In a separate reaction vessel, suspend L-lysine hydrochloride in acetone.

-

Metathesis Reaction: Heat the L-lysine hydrochloride suspension to 55-60°C. Slowly drip the ethanolic solution of sodium thioctate into the heated suspension with vigorous stirring. Maintain the temperature and continue stirring for 2-4 hours after the addition is complete. During this process, sodium chloride precipitates out of the solution.

-

Removal of Byproduct: Filter the hot reaction mixture to remove the precipitated sodium chloride.

-

Crystallization of this compound: To the filtrate, add a poor solvent such as isobutyl acetate or methyl tertiary butyl ether to induce crystallization of the desired this compound.

-

Cooling and Isolation: Cool the mixture to 0-10°C and continue stirring for 3-5 hours to maximize crystal formation. The product is then collected by filtration and dried.

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data associated with the salt metathesis synthesis method.

| Parameter | Value | Reference |

| Reactants | ||

| R-(+)-Thioctic Acid | 0.2 mol | [1] |

| Sodium Ethoxide | 0.22 mol | [1] |

| L-Lysine Hydrochloride | 0.21 mol | [1] |

| Solvents | ||

| Ethanol (for Thioctic Acid) | 3-5 times the weight of Thioctic Acid (mL/g) | [1] |

| Acetone (for L-Lysine HCl) | 4-6 times the weight of L-Lysine HCl (mL/g) | [1] |

| Crystallization Solvent | 2-4 times the weight of Thioctic Acid (mL/g) | [1] |

| Reaction Conditions | ||

| Reaction Temperature | 55-60 °C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Crystallization Temperature | 4-8 °C | [1] |

| Crystallization Time | 3 hours | [1] |

| Yield and Purity | ||

| Yield | 91-92% | [1] |

| HPLC Purity | 99.82 - 99.86% | [1] |

| Melting Point | 185-188 °C | [1] |

Purification of this compound

The primary method for the purification of this compound is recrystallization.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.

-

Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Diagrams of Experimental Workflows

Caption: Workflow for the Direct Salt Formation of this compound.

References

L-Lysine Thioctate and Lipoamidase: A Technical Guide to the Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine thioctate, a salt formed between L-lysine and thioctic acid (more commonly known as alpha-lipoic acid or ALA), is a compound of significant interest in cellular metabolism. While not a direct enzymatic substrate itself, it serves as a precursor for the formation of lipoyl-lysine, the true substrate for a class of enzymes known as lipoamidases. This technical guide will delve into the core mechanism of action of lipoamidase on its substrate, lipoyl-lysine, a critical post-translational modification essential for central energy metabolism. The focus will be on the recently identified mammalian lipoamidase, Sirtuin 4 (SIRT4), providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: The Role of Lipoamidase in Cellular Metabolism

Lipoic acid is an essential cofactor for several mitochondrial multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH).[1] In its functional form, lipoic acid is covalently attached to the ε-amino group of specific lysine residues on the E2 components of these complexes, forming a lipoyl-lysine amide bond.[2] This lipoylation is critical for the catalytic activity of these dehydrogenases, which play pivotal roles in the tricarboxylic acid (TCA) cycle and amino acid catabolism.[1]

Lipoamidases are enzymes that catalyze the hydrolysis of this amide bond, cleaving lipoic acid from its protein-bound form.[3] This action effectively inactivates the dehydrogenase complexes, thus providing a crucial layer of regulation over mitochondrial metabolism.[4][5] The recent discovery of Sirtuin 4 (SIRT4) as a potent mammalian lipoamidase has shed new light on this regulatory mechanism.[4][6]

SIRT4: A Key Mammalian Lipoamidase

SIRT4, a member of the sirtuin family of NAD+-dependent enzymes, has been identified as a primary lipoamidase in mammalian mitochondria.[4][6] Its catalytic efficiency for removing lipoyl modifications from lysine residues is significantly higher than its deacetylase activity.[4] The primary target of SIRT4's lipoamidase activity is the E2 component of the pyruvate dehydrogenase complex, dihydrolipoyllysine acetyltransferase (DLAT).[4][5] By removing the lipoamide cofactor from DLAT, SIRT4 inhibits PDH activity, thereby regulating the entry of pyruvate into the TCA cycle.[4][5]

Quantitative Data: Enzymatic Kinetics of SIRT4

The enzymatic efficiency of SIRT4 on various acylated lysine substrates has been quantitatively assessed. The following table summarizes the steady-state kinetic parameters for recombinant human SIRT4 with different synthetic peptide substrates.

| Peptide Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| DLAT K259 Lipoyl | 0.0018 ± 0.0001 | 239 ± 51 | 7.65 ± 1.31 |

| H3 K9 Lipoyl | 0.0019 ± 0.0002 | 814 ± 163 | 2.30 ± 0.30 |

| DLAT K259 Acetyl | ND | ND (>2500) | 0.20 ± 0.01 |

| H3 K9 Acetyl | ND | ND (>2500) | 0.083 ± 0.004 |

| H3 K9 Biotinyl | 0.0005 ± 0.0001 | 719 ± 79 | 0.74 ± 0.05 |

*ND: kcat and Km could not be determined because v₀ versus [S] was linear.[4]

These data clearly demonstrate that SIRT4 has a significantly higher catalytic efficiency (kcat/Km) for lipoyl-lysine substrates compared to acetyl-lysine and biotinyl-lysine substrates, establishing its primary role as a lipoamidase.[4]

Signaling Pathway: Regulation of PDH by SIRT4 Lipoamidase Activity

The following diagram illustrates the signaling pathway through which SIRT4 modulates pyruvate dehydrogenase complex activity via its lipoamidase function.

Caption: SIRT4-mediated delipoylation of the PDH complex.

This pathway highlights how SIRT4, in an NAD+-dependent manner, removes the lipoic acid cofactor from the E2 subunit of the PDH complex. This action inhibits the conversion of pyruvate to acetyl-CoA, thereby controlling a critical entry point into the TCA cycle.

Experimental Protocols: Assay for Lipoamidase Activity

The following is a detailed methodology for a high-performance liquid chromatography (HPLC)-based assay to determine lipoamidase activity, adapted from established protocols using fluorescently labeled substrates.[7][8] This protocol can be used to measure the hydrolysis of a lipoyl-lysine substrate.

1. Substrate Preparation:

-

Synthesize a fluorescently labeled lipoyl-lysine substrate, for example, dansyl-α-lipoyllysine (DLL).[7] This involves coupling dansyl chloride to the α-amino group of lipoyl-lysine.

2. Enzyme Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

In a microcentrifuge tube, combine:

-

50 µL of enzyme preparation (e.g., purified recombinant SIRT4 or tissue homogenate)

-

40 µL of reaction buffer

-

10 µL of DLL substrate solution (to a final concentration of 10-100 µM)

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of a stop solution (e.g., 100 µL of ice-cold acetonitrile or methanol).

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

3. HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject an aliquot (e.g., 20 µL) onto a reverse-phase C18 HPLC column.

-

Use a gradient elution profile with a mobile phase consisting of:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the fluorescent tag (e.g., Ex: 340 nm, Em: 525 nm for dansyl).

-

Quantify the amount of the fluorescently labeled lysine product released by comparing its peak area to a standard curve of the pure product.

4. Data Analysis:

-

Calculate the rate of product formation (e.g., in pmol/min/mg of protein).

-

For kinetic analysis, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax values using Michaelis-Menten plots.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for assessing lipoamidase activity.

Caption: HPLC-based workflow for lipoamidase activity assay.

This compound serves as a valuable precursor for the in vivo formation of lipoyl-lysine, the active substrate for lipoamidase enzymes. The characterization of SIRT4 as a potent mammalian lipoamidase has provided a clear mechanistic understanding of how the lipoylation status of key mitochondrial dehydrogenases is regulated. The enzymatic removal of lipoic acid from proteins by SIRT4 represents a critical control point in cellular energy metabolism, particularly in the regulation of the pyruvate dehydrogenase complex. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating lipoamidase activity and its impact on metabolic diseases.

References

- 1. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jsir.gr.jp [jsir.gr.jp]

- 4. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. Simple HPLC evaluation of lipoamidase activity in tissue using a newly synthesized fluorescent substrate, dansyl-α-lipoyllysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic Investigation of L-Lysine Thioctate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the enzymatic profile of L-Lysine thioctate, a molecule combining the essential amino acid L-Lysine and the cofactor thioctic acid (lipoic acid). Due to the limited direct research on this compound as a singular substrate, this document provides a comprehensive overview of its constituent parts and the class of enzymes, lipoamidases, responsible for its likely metabolism.

Introduction to this compound

This compound is a compound formed by an amide bond between the ε-amino group of L-Lysine and the carboxyl group of thioctic acid. While it is commercially available as a substrate, detailed enzymatic studies specifically characterizing its metabolism are sparse in publicly available literature. However, based on its chemical structure, this compound is a substrate for lipoamidases , enzymes that hydrolyze the amide linkage between lipoic acid and a lysine residue.[1][2][3] Understanding the enzymatic fate of this molecule requires a thorough examination of the enzymes acting on its components: L-Lysine and thioctic acid.

Lipoamidases: The Key Enzymes in this compound Metabolism

Lipoamidases (lipoyl-X hydrolases or amidohydrolases) are enzymes that cleave the amide bond between lipoic acid and the ε-amino group of a lysine residue, releasing free lipoic acid.[1][2] The human mitochondrial sirtuin, SIRT4 , has been identified as a cellular lipoamidase.[4][5] SIRT4 demonstrates significantly higher catalytic efficiency for lipoyl-lysine modifications compared to its deacetylase activity.[4][6]

Substrate Specificity

Lipoamidases exhibit specificity for the lipoyl-lysine linkage. For instance, some lipoamidases are inactive towards acetylated or benzoylated lysine, indicating a specific recognition of the lipoic acid moiety.[1] The substrate specificity can also vary between different lipoamidases; for example, lipoamidase activity in human milk and serum show different substrate preferences.[3]

Hypothetical Enzymatic Reaction

The enzymatic cleavage of this compound by a lipoamidase would yield L-Lysine and thioctic acid. This reaction is crucial for recycling the lipoic acid cofactor and regulating the metabolic pathways in which lipoylated enzymes are involved.

References

- 1. jsir.gr.jp [jsir.gr.jp]

- 2. The amidase domain of lipoamidase specifically inactivates lipoylated proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on lipoamidase: characterization of the enzyme in human serum and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

L-Lysine Thioctate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine thioctate, the L-lysine salt of thioctic acid (alpha-lipoic acid), is a compound of interest in pharmaceutical and nutraceutical research. Thioctic acid is a naturally occurring antioxidant and a cofactor for several mitochondrial enzyme complexes. The formulation of thioctic acid as a lysine salt aims to improve its solubility and potentially its bioavailability. Understanding the stability profile of this compound is critical for the development of safe, effective, and stable dosage forms. This technical guide provides an in-depth overview of the stability of this compound, drawing upon available data for thioctic acid and its salts, and outlines recommended storage conditions and experimental protocols for stability assessment.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈N₂O₄S₂ | [1] |

| Molecular Weight | 352.51 g/mol | [1] |

| Appearance | Pale brownish free flowing crystalline powder | [2] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | [3] |

Stability Profile of this compound

The stability of this compound is intrinsically linked to the stability of its constituent parts: L-lysine and thioctic acid. Thioctic acid, particularly the R-enantiomer, is known to be sensitive to heat, light, and pH.[4] The salt formation with L-lysine, a basic amino acid, can influence this stability profile, notably by creating a more basic microenvironment in aqueous solutions, which has been suggested to enhance the stability of thioctic acid.[5]

Factors Affecting Stability

3.1.1. Temperature

Thioctic acid is susceptible to thermal degradation. The natural R-enantiomer of alpha-lipoic acid is reported to be unstable at temperatures above 40°C.[6][7] Thermal stress can lead to polymerization of the molecule.[8] For this compound powder, a recommended storage temperature is -20°C for long-term stability (up to 3 years).[1][3] In solvent, it is recommended to be stored at -80°C for up to one year.[1][3]

3.1.2. Light

Thioctic acid is vulnerable to photodegradation upon exposure to UV radiation.[1][9] The dithiolane ring in the molecule absorbs light, which can lead to the cleavage of the disulfide bond and subsequent degradation.[1][9] Therefore, this compound should be protected from light during storage and handling.

3.1.3. pH

The stability of thioctic acid is pH-dependent. It has been shown to degrade under both acidic and alkaline conditions.[10][11] However, a patent application suggests that basic solutions of alpha-lipoic acid (pH 7.0-9.5) are markedly more stable.[5] Given that L-lysine is a basic amino acid, it is plausible that this compound exhibits enhanced stability in aqueous solutions compared to free thioctic acid.

3.1.4. Oxidation

Thioctic acid is a potent antioxidant and is itself susceptible to oxidation. Forced degradation studies have shown that it degrades in the presence of oxidizing agents like hydrogen peroxide.[12]

3.1.5. Humidity

L-Lysine is described as strongly hygroscopic.[10] While specific data for this compound is unavailable, it is prudent to protect it from moisture to prevent potential degradation and physical changes. Storage in a dry environment is recommended.[2]

Degradation Pathways

The primary degradation pathway for thioctic acid involves the opening of the 1,2-dithiolane ring.[1][9] This can be initiated by heat, light, or reaction with nucleophiles or electrophiles. Once the ring is opened, the resulting dithiol (dihydrolipoic acid) can undergo further reactions, including oxidation to form sulfoxides and other oxidized sulfur species, or polymerization. The presence of L-lysine may influence these pathways, but specific degradation products of this compound have not been extensively characterized in the available literature.

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for this compound:

| Form | Condition | Duration |

| Powder | -20°C, protected from light and moisture | Up to 3 years[1][3] |

| In Solvent | -80°C, in an airtight container, protected from light | Up to 1 year[1][3] |

For routine laboratory use, it is advisable to store smaller aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11] The following protocols are based on established methods for thioctic acid and can be adapted for this compound.

Forced Degradation Studies

5.1.1. Acid Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

5.1.2. Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute for analysis.

5.1.3. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of hydrogen peroxide solution (e.g., 3-30%).

-

Keep the solution at room temperature for a specified period, protected from light.

-

At each time point, withdraw a sample and dilute for analysis.

5.1.4. Thermal Degradation

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

5.1.5. Photodegradation

-

Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

At the end of the exposure, dissolve the solid sample and dilute both the solution and the dissolved solid for analysis.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is commonly used for thioctic acid and would be suitable for this compound.

5.2.1. Example HPLC Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 215 nm or 330 nm for the dithiolane ring) or MS for identification of degradation products.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

5.2.2. Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products formed during forced degradation studies.

Summary of Quantitative Data

| Stress Condition | Expected Stability of Thioctic Acid Moiety | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, 60°C) | Degradation expected | Ring-opened products, polymers |

| Basic (e.g., 0.1 M NaOH, 60°C) | Potentially more stable than acidic conditions, but degradation still possible | Ring-opened products, polymers |

| Oxidative (e.g., 3% H₂O₂, RT) | Degradation expected | Sulfoxides and other oxidized sulfur species |

| Thermal (Solid, >40-60°C) | Degradation expected, especially for the R-enantiomer | Polymers |

| Photolytic (ICH Q1B) | Degradation expected | Ring-opened products, dihydrolipoic acid |

Conclusion

The stability of this compound is a critical parameter for its successful development as a pharmaceutical or nutraceutical product. Based on the known instability of its active moiety, thioctic acid, this compound should be handled and stored with care, particularly with respect to temperature, light, and moisture. The lysine salt form may confer some stability advantages in aqueous environments due to pH modulation. However, comprehensive forced degradation studies are essential to fully characterize its stability profile, identify potential degradation products, and develop a validated stability-indicating analytical method. The experimental protocols and information provided in this guide serve as a foundation for researchers and drug development professionals to design and execute robust stability programs for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Novel Silica-Based Formulation of α-Lipoic Acid: Evaluation of Photo and Thermal Stability of the Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical stability of lipoic acid and its impact on skin ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2013018008A1 - Basic alpha lipoic acid solution and its uses - Google Patents [patents.google.com]

- 6. US7030154B2 - Stability of lipoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Bioavailable Antioxidant: A Technical Guide to the Discovery and Initial Studies of L-Lysine Thioctate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine thioctate, the salt formed between the essential amino acid L-Lysine and the potent antioxidant thioctic acid (more commonly known as alpha-lipoic acid or ALA), represents a significant advancement in the therapeutic application of this versatile molecule. While the discovery of thioctic acid itself dates back to the mid-20th century, the development of its lysine salt was a crucial step in overcoming the inherent challenges of bioavailability and stability, thereby unlocking its full therapeutic potential. This technical guide provides an in-depth overview of the discovery and initial studies of this compound, with a focus on the scientific rationale, experimental methodologies, and key quantitative findings that have laid the groundwork for its contemporary use.

The Foundation: Discovery and Properties of Thioctic Acid

The journey of this compound begins with the discovery of its active component, thioctic acid. In 1937, Snell et al. identified a substance in potato extract that was essential for the growth of certain bacteria.[1] This "potato-growth factor" was later isolated in 1951 by Reed and colleagues, who named it alpha-lipoic acid.[1] Early research established its role as a critical co-enzyme in the Krebs cycle and in acyl-group transfer.[1]

Thioctic acid is a naturally occurring organosulfur compound that exists as two enantiomers: R-(+)-lipoic acid and S-(-)-lipoic acid. The R-enantiomer is the naturally occurring and biologically active form.[2] A key feature of thioctic acid is its potent antioxidant activity, being soluble in both fat and water, which allows it to function in various cellular environments.[1] However, early clinical application of thioctic acid was hampered by its poor water solubility, short half-life, and modest oral bioavailability.[3] These limitations spurred the development of more stable and bioavailable formulations, leading to the investigation of its salts, including this compound.

The Innovation: Rationale for the L-Lysine Salt of Thioctic Acid

The conjugation of the R-(+)-enantiomer of thioctic acid with L-lysine to form a salt was a strategic approach to enhance its pharmaceutical properties. The rationale for this pairing is multifaceted:

-

Improved Bioavailability: The lysine salt of R-(+)-thioctic acid was developed to increase its solubility and, consequently, its absorption and bioavailability compared to the racemic mixture or the free acid form.[4][5]

-

Enhanced Stability: The salt form offers greater stability, which is crucial for therapeutic formulations.[4]

-

Biological Synergy: L-lysine itself is an essential amino acid with various physiological roles, and its use as a counter-ion was considered biologically compatible.

Initial preclinical and clinical studies focused on demonstrating the superior activity of the (+)-thioctic acid lysine salt over the racemic mixture.[4]

Initial Preclinical Investigations

Early preclinical research on this compound primarily focused on animal models of diseases characterized by oxidative stress, such as hypertension and diabetic neuropathy. These studies were instrumental in elucidating its protective effects and mechanism of action.

Studies in Spontaneously Hypertensive Rats (SHR)

A significant body of initial research utilized the spontaneously hypertensive rat (SHR) model, which genetically exhibits hypertension and increased oxidative stress.

-

Animal Model: 20-week-old male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Treatment Groups:

-

Control SHR and WKY rats receiving vehicle.

-

SHR treated with (+/-)-thioctic acid (racemic mixture) at 250 µmol/kg/day and 125 µmol/kg/day.

-

SHR treated with (+)-thioctic acid lysine salt at 125 µmol/kg/day.

-

SHR treated with (-)-thioctic acid at 125 µmol/kg/day.

-

-

Administration: Intraperitoneal (i.p.) injection once daily for 30 days.

-

Parameters Assessed:

-

Blood pressure.

-

Markers of oxidative stress in plasma and tissues (e.g., thiobarbituric acid reactive substances - TBARS).

-

Immunohistochemical analysis of brain tissue for markers of astrogliosis (GFAP) and neuronal damage (neurofilament 200 kDa).

-

| Parameter | Control SHR | (+/-)-Thioctic Acid (250 µmol/kg/day) | (+)-Thioctic Acid Lysine Salt (125 µmol/kg/day) | Reference |

| Plasma TBARS (nmol/mg protein) | Increased vs. WKY | Reduced vs. Control SHR | Significantly reduced vs. Control SHR | [6] |

| Astrogliosis in Frontal Cortex | Hyper-reactive astrocytes observed | Reduction in astrocyte size | Significant reduction in astrocyte size and reactivity | [6] |

| Neurofilament 200 kDa Immunoreactivity | Decreased vs. WKY | Increased vs. Control SHR | Significant increase vs. Control SHR | [6] |

Note: The table summarizes qualitative and comparative quantitative findings as specific numerical values were not consistently provided across the source materials in a comparable format.

Ex-vivo Intestinal Absorption Studies

To directly assess the bioavailability advantage of the lysine salt, ex-vivo studies using the everted sac model were conducted.

-

Model: Everted sacs of rat duodenum.

-

Test Compounds: R-ALA, S-ALA, R,S-ALA (racemic), and lysine R-ALA salt.

-

Method: The percentage of absorption of each compound across the intestinal barrier was measured. The involvement of specific transporters was investigated using inhibitors for the Na+/multivitamin transporter (SMVT) and monocarboxylic acid transporters (MCT).

-

Inhibitors: Biotin (for SMVT) and octanoic acid (for MCT).

| Compound | Absorption Percentage (%) | Inhibition by Octanoic Acid (MCT inhibitor) | Reference |

| R-ALA | 66% | 28% decrease | [7] |

| S-ALA | 43% | Not specified | [7] |

| R,S-ALA | 55% | Not specified | [7] |

| Lysine R-ALA Salt | 70% | 24% decrease | [7] |

These results demonstrated that the lysine R-lipoate salt was the most effectively absorbed form compared to other forms of ALA, suggesting its suitability for oral administration.[7]

Mechanism of Action: Signaling Pathways and Cellular Effects

The therapeutic effects of this compound are primarily attributed to the antioxidant and anti-inflammatory properties of thioctic acid.

Antioxidant and Anti-inflammatory Pathways

Thioctic acid and its reduced form, dihydrolipoic acid (DHLA), exert their effects through multiple mechanisms:

-

Direct Radical Scavenging: They directly neutralize a variety of reactive oxygen species (ROS).[8]

-

Regeneration of Other Antioxidants: They participate in the regeneration of endogenous antioxidants such as glutathione, vitamin E, and vitamin C.[8]

-

Metal Chelation: Thioctic acid can chelate transition metals like copper, preventing them from catalyzing oxidative reactions.[9]

-

Modulation of Inflammatory Pathways: It can downregulate pro-inflammatory cytokines.[10]

Caption: Antioxidant and anti-inflammatory mechanisms of thioctic acid.

Lipoamidase: The Enzyme Connection

Naturally occurring R-lipoic acid is typically bound to the ε-amino group of lysine residues in mitochondrial enzyme complexes.[8] The enzyme responsible for cleaving this amide bond is lipoamidase.[8][11] The study of this compound as a therapeutic agent is therefore connected to the understanding of how lipoamidase might regulate the levels of free thioctic acid in the body.

The development of fluorescent substrates for lipoamidase, such as dansyl-α-lipoyllysine, has been crucial for assaying its activity in tissues.[8][12]

Caption: Experimental workflow for assaying lipoamidase activity.

Early Clinical Observations

While extensive, large-scale clinical trials specifically on "this compound" are not prominently featured in the initial literature, early clinical investigations into thioctic acid, particularly the R-(+)-enantiomer, provided the impetus for developing improved formulations like the lysine salt. These studies, primarily in patients with diabetic polyneuropathy, demonstrated that intravenous administration of thioctic acid could significantly improve neuropathic symptoms.[13][14] The development of an orally bioavailable form like this compound was a logical and necessary progression to translate these findings into a more convenient therapeutic option.

A clinical trial on low back pain compared the effects of (+/-)-thioctic acid and (+)-thioctic acid, with the preclinical arm of the study utilizing the (+)-thioctic acid lysine salt.[4] The findings suggested a greater influence on painful symptomatology and a quicker recovery with the (+)-enantiomer.[4]

Conclusion

The discovery and initial studies surrounding this compound are not a story of a single, novel compound's invention, but rather a narrative of strategic pharmaceutical development. By building upon the foundational knowledge of thioctic acid's antioxidant properties and its limitations, researchers successfully enhanced its therapeutic utility through the formation of the L-lysine salt. The early preclinical and ex-vivo studies provided compelling evidence for the improved bioavailability and efficacy of the R-(+)-thioctic acid lysine salt, particularly in models of oxidative stress-related conditions. These initial investigations have been fundamental in establishing this compound as a valuable tool in the armamentarium against diseases with an underlying oxidative and inflammatory pathology. Further research continues to explore its full therapeutic potential and optimize its clinical applications.

References

- 1. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoic acid - Wikipedia [en.wikipedia.org]

- 3. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain Activity of Thioctic Acid Enantiomers: In Vitro and in Vivo Studies in an Animal Model of Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 9. Thioctic (lipoic) acid: a therapeutic metal-chelating antioxidant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain [frontiersin.org]

- 11. The amidase domain of lipoamidase specifically inactivates lipoylated proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Cleavage of L-Lysine Thioctate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic cleavage of L-Lysine thioctate, a compound of interest in various research and drug development contexts. The document details the enzymatic machinery responsible for this cleavage, focusing on the role of lipoamidase, with a particular emphasis on Sirtuin 4 (SIRT4). We present available quantitative data on enzyme kinetics, detailed experimental protocols for enzyme purification and activity assays, and visualizations of the core processes and metabolic sequelae. This guide is intended to serve as a foundational resource for professionals investigating the metabolism and potential therapeutic applications of this compound and related molecules.

Introduction

This compound is a molecule formed by an amide linkage between the essential amino acid L-lysine and thioctic acid (alpha-lipoic acid), a potent antioxidant and a critical cofactor in mitochondrial metabolism. The enzymatic cleavage of this bond is a key step in the metabolic processing of this compound, releasing its constituent molecules to participate in various cellular processes. Understanding the specifics of this enzymatic reaction is crucial for elucidating the bioavailability and physiological effects of this compound. The primary enzyme responsible for this hydrolytic cleavage is lipoamidase.

The Key Enzyme: Lipoamidase (Sirtuin 4)

Recent research has identified Sirtuin 4 (SIRT4), a mitochondrial sirtuin, as a key cellular lipoamidase.[1][2] Unlike other sirtuins known for their deacetylase activity, SIRT4 exhibits a preference for removing lipoyl and biotinyl modifications from lysine residues.[1][3] This enzymatic activity is central to the regulation of mitochondrial dehydrogenase complexes, such as the pyruvate dehydrogenase complex (PDH), by modulating the lipoylation status of their E2 components.[1]

Quantitative Data: Enzyme Kinetics

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| DLAT K259 Lipoyl Peptide | Human SIRT4 | 239 ± 51 | 0.0018 ± 0.0001 | 7.65 ± 1.31 |

Table 1: Steady-state kinetic parameters of human SIRT4 for a lipoylated peptide from the E2 component of the pyruvate dehydrogenase complex (DLAT). Data extracted from Mathias et al., 2014.[1]

Experimental Protocols

Purification of Lipoamidase (Recombinant Human SIRT4)

This protocol is adapted from methodologies for the expression and purification of recombinant sirtuins.

4.1.1. Expression in E. coli

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human SIRT4 gene fused to an affinity tag (e.g., His-tag or GST-tag).

-

Grow the transformed cells in a suitable culture medium (e.g., LB broth) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C.

4.1.2. Purification

-

Resuspend the frozen cell pellet in a lysis buffer containing a detergent, protease inhibitors, and DNase I.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-agarose for GST-tagged proteins).

-

Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant SIRT4 from the column using an elution buffer containing a competing agent (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

(Optional) If a tag-free protein is required, perform enzymatic cleavage of the affinity tag followed by a second round of affinity chromatography to remove the tag and the protease.

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous preparation.

-

Assess the purity of the final protein sample by SDS-PAGE.

Lipoamidase Activity Assay using HPLC

This protocol is based on the principle of measuring the release of a fluorescently labeled lysine derivative upon cleavage of a lipoylated lysine substrate. While this compound is not fluorescent, a similar substrate, dansyl-α-lipoyllysine, can be used to quantify lipoamidase activity.

4.2.1. Reagents and Materials

-

Purified lipoamidase (e.g., recombinant SIRT4)

-

Substrate: Dansyl-α-lipoyllysine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., trichloroacetic acid)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 HPLC column

4.2.2. Assay Procedure

-

Prepare a reaction mixture containing the reaction buffer, the purified lipoamidase, and the dansyl-α-lipoyllysine substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Centrifuge the mixture to precipitate the protein.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the substrate (dansyl-α-lipoyllysine) and the product (dansylated lysine) using a suitable gradient of mobile phases (e.g., acetonitrile and water with a small percentage of trifluoroacetic acid).

-

Detect the fluorescent substrate and product using the fluorescence detector (excitation and emission wavelengths for dansyl group are typically around 340 nm and 525 nm, respectively).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of dansylated lysine.

-

Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme.

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Lipoamidase Activity Assay

Caption: Workflow for HPLC-based lipoamidase assay.

Metabolic Fate and Potential Signaling Pathways

Caption: Metabolic fate of this compound products.

Downstream Biological Consequences

The enzymatic cleavage of this compound releases two biologically active molecules, L-lysine and thioctic acid, which can then participate in distinct metabolic and signaling pathways.

-

L-Lysine: As an essential amino acid, L-lysine's primary role is in protein synthesis. Beyond this, lysine metabolism, primarily through the saccharopine pathway, leads to the production of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production. Furthermore, lysine levels have been shown to influence key cellular signaling pathways. For instance, lysine can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation, and modulate the Amino Acid Response (AAR) signaling pathway, which is critical for cellular adaptation to nutrient stress.[4]

-

Thioctic Acid (Lipoic Acid): Thioctic acid is a vital cofactor for several mitochondrial dehydrogenase complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are essential for cellular energy metabolism.[1] It also functions as a potent antioxidant, capable of scavenging reactive oxygen species and regenerating other antioxidants like vitamin C and glutathione.

Implications for Drug Development

A thorough understanding of the enzymatic cleavage of this compound is paramount for its development as a therapeutic agent. The rate and extent of its cleavage will directly influence the pharmacokinetics and bioavailability of the released L-lysine and thioctic acid. For instance, if this compound is designed as a pro-drug for targeted delivery of thioctic acid, the tissue-specific expression and activity of lipoamidases like SIRT4 will be a critical determinant of its efficacy. Conversely, if the uncleaved molecule possesses unique therapeutic properties, its susceptibility to lipoamidase-mediated hydrolysis will dictate its stability and duration of action in vivo.

Conclusion

The enzymatic cleavage of this compound, primarily mediated by lipoamidases such as SIRT4, is a fundamental process governing its metabolic fate and biological activity. This technical guide has provided a consolidated overview of the current knowledge in this area, including kinetic data for a related substrate, detailed experimental protocols, and visualizations of the key processes. Further research is warranted to determine the specific kinetic parameters of lipoamidases with this compound and to elucidate the direct signaling consequences of its cleavage. Such studies will undoubtedly pave the way for the rational design and development of novel therapeutic strategies based on this intriguing molecule.

References

- 1. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbio.princeton.edu [molbio.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Dietary Lysine Regulates Body Growth Performance via the Nutrient-Sensing Signaling Pathways in Largemouth Bass (Micropterus salmoides) [frontiersin.org]

Methodological & Application

Application Note and Protocol for Enzymatic Assay Using L-Lysine Thioctate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine thioctate is a synthetic substrate utilized in the study of enzymes with lipoamidase activity. Lipoamidases are hydrolases that cleave the amide bond between lipoic acid and a lysine residue in lipoylated proteins. This enzymatic activity is crucial for the turnover and regulation of key metabolic enzyme complexes, such as the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase complex.[1] The study of lipoamidases is of growing interest in metabolic research and drug development, as their dysregulation has been implicated in various metabolic disorders. One such lipoamidase is Sirtuin 4 (SIRT4), a mitochondrial sirtuin that regulates the PDH complex by removing lipoamide cofactors from its E2 component, dihydrolipoyllysine acetyltransferase (DLAT).[2][3] This application note provides a detailed protocol for an enzymatic assay using this compound to characterize lipoamidase activity, particularly relevant for screening potential inhibitors or activators of enzymes like SIRT4.

Principle of the Assay

The enzymatic assay for lipoamidase activity using this compound is based on the enzymatic hydrolysis of the substrate into its constituent products: L-Lysine and thioctic acid (lipoic acid). The rate of this reaction can be quantified by measuring the appearance of one or both of these products over time. A common and sensitive method for quantification is reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with a pre-column derivatization step to enable fluorescent or UV detection of the products. This protocol outlines a general procedure that can be adapted for specific lipoamidases and laboratory instrumentation.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for a lipoamidase, SIRT4, acting on a lipoylated peptide substrate. While not specific to this compound, these values provide a reference for the expected enzymatic efficiency of a lipoamidase.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| SIRT4 | DLAT-lipoyl peptide | 130 | 0.018 | 140 |

Data adapted from a study on SIRT4 lipoamidase activity.[2] The kinetic parameters were determined using HPLC-based assays.

Experimental Protocol

Materials and Reagents

-

This compound (Substrate)

-

Purified lipoamidase (e.g., recombinant SIRT4) or tissue/cell lysate containing lipoamidase activity

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM NAD⁺ for sirtuins)[1]

-

Quenching Solution (e.g., 2% Trifluoroacetic acid (TFA))[1]

-

Derivatization Reagent (e.g., Dansyl chloride or o-Phthalaldehyde (OPA) for primary amine detection of L-Lysine)

-

L-Lysine standard

-

Thioctic acid standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) for mobile phase

-

Microcentrifuge tubes

-

Incubator or water bath

-

HPLC system with a C18 column and a fluorescence or UV detector

Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.

-

Prepare a stock solution of the lipoamidase enzyme of known concentration in Assay Buffer.

-

Prepare standard solutions of L-Lysine and thioctic acid of known concentrations for the calibration curve.

-

-

Enzymatic Reaction:

-

Set up the enzymatic reactions in microcentrifuge tubes. A typical reaction mixture (e.g., 50 µL final volume) may contain:

-

Assay Buffer

-

Varying concentrations of this compound (e.g., to determine Km)

-

A fixed concentration of the lipoamidase enzyme.

-

-

Include appropriate controls:

-

No-enzyme control: Replace the enzyme solution with Assay Buffer to account for any non-enzymatic hydrolysis of the substrate.

-

No-substrate control: Replace the substrate solution with the solvent to establish a baseline.

-

-

Pre-incubate the reaction mixtures (without the enzyme) at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to each tube and mix gently.

-

Incubate the reactions at the optimal temperature for a fixed period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Quenching:

-

Stop the enzymatic reaction by adding an equal volume of Quenching Solution (e.g., 50 µL of 2% TFA).

-

Vortex the tubes and centrifuge at high speed for 5-10 minutes to pellet any precipitated protein.

-

-

Derivatization (for L-Lysine detection):

-

Transfer the supernatant to a new tube.

-

Add the derivatization reagent (e.g., Dansyl chloride or OPA) according to the manufacturer's protocol to label the primary amine of the liberated L-Lysine. This step is crucial for enhancing the sensitivity of detection by fluorescence.

-

-

HPLC Analysis:

-

Analyze the derivatized samples (and standards for the calibration curve) by RP-HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for Dansyl chloride, Ex: 340 nm, Em: 525 nm).

-

Inject a fixed volume of the sample onto the column.

-

Identify the peak corresponding to the derivatized L-Lysine by comparing its retention time with that of the derivatized L-Lysine standard.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the derivatized L-Lysine standards against their known concentrations.

-

Determine the concentration of L-Lysine produced in each enzymatic reaction by interpolating its peak area from the standard curve.

-

Calculate the initial velocity (v₀) of the reaction in terms of µmol of product formed per minute per mg of enzyme.

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

References

- 1. Sirtuin Lipoamidase Activity Is Conserved in Bacteria as a Regulator of Metabolic Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Determination of L-Lysine Thioctate and its Hydrolysis Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of L-Lysine thioctate and its primary hydrolysis products, L-Lysine and thioctic acid. The developed method is designed to be stability-indicating, enabling the accurate monitoring of this compound degradation under various stress conditions. This document provides a comprehensive experimental protocol, including a forced degradation study, and presents the data in a clear, tabular format. Additionally, graphical representations of the experimental workflow and the hydrolysis pathway are provided to facilitate understanding.

Introduction

This compound, the salt formed between the essential amino acid L-Lysine and the antioxidant thioctic acid (alpha-lipoic acid), is a compound of interest in pharmaceutical and nutraceutical formulations. The stability of this compound is a critical quality attribute, as hydrolysis can lead to the dissociation into its constituent components, potentially altering its efficacy and safety profile. Therefore, a validated, stability-indicating analytical method is essential for quality control and formulation development. This application note describes a straightforward RP-HPLC method capable of separating and quantifying this compound, L-Lysine, and thioctic acid, making it suitable for routine analysis and stability studies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A new analytical method was developed for the simultaneous estimation of L-Lysine and thioctic acid, which can be adapted for this compound. The chromatographic separation was performed using a C18 column.[1][2]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.

-

Mobile Phase A: 10 mM potassium dihydrogen phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 22.0 | 95 | 5 |

| 25.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm. Due to the poor UV absorption of L-Lysine, detection at lower wavelengths is necessary.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid). Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation (Hydrolysis) Protocol

Forced degradation studies are crucial for developing stability-indicating methods.[3] To induce hydrolysis, this compound is subjected to acidic, basic, and neutral conditions.

-

Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in 0.1 N Hydrochloric Acid.

-

Incubate the solution at 60°C for 24 hours.

-

Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in 0.1 N Sodium Hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Neutral Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in HPLC-grade water.

-

Incubate the solution at 60°C for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Data Presentation

The following table summarizes the expected quantitative data from the analysis of a stressed sample of this compound, demonstrating the method's ability to separate the parent compound from its hydrolysis products.

| Analyte | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | % Degradation |

| L-Lysine | 3.5 | 150.2 | 12.5 | N/A |

| This compound | 12.8 | 850.6 | 70.9 | 29.1 |

| Thioctic Acid | 18.2 | 210.4 | 17.5 | N/A |

Visualizations

Chemical Pathway

Caption: Hydrolysis pathway of this compound.

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound hydrolysis.

Discussion

The proposed RP-HPLC method provides a reliable and efficient means of analyzing this compound and its hydrolysis products. The use of a C18 column with a gradient elution allows for the effective separation of the highly polar L-Lysine from the more retained this compound and thioctic acid. Detection at 210 nm is a compromise to enable the quantification of all three components, as L-Lysine lacks a significant chromophore at higher wavelengths.

The forced degradation study demonstrates the stability-indicating nature of the method. By subjecting this compound to hydrolytic stress, the formation of L-Lysine and thioctic acid can be monitored, and their peaks can be resolved from the parent compound. This is essential for accurately assessing the stability of this compound in various formulations and under different storage conditions.

Conclusion

The HPLC method detailed in this application note is suitable for the quality control and stability assessment of this compound. The protocol is straightforward to implement and provides accurate and reproducible results for the simultaneous determination of this compound, L-Lysine, and thioctic acid. The provided workflows and diagrams offer a clear guide for researchers and analysts in the pharmaceutical and related industries.

References

- 1. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

Quantifying Lipoamidase Activity with L-Lysine Thioctate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamidase, an enzyme that cleaves the amide bond between lipoic acid and a lysine residue, plays a crucial role in cellular metabolism. Notably, the mitochondrial sirtuin, SIRT4, has been identified as a mammalian lipoamidase that regulates the activity of the pyruvate dehydrogenase (PDH) complex.[1][2][3] This regulation occurs through the enzymatic hydrolysis of the lipoamide cofactor from the dihydrolipoyllysine acetyltransferase (DLAT) subunit of the PDH complex, representing a phosphorylation-independent mechanism of controlling metabolic flux.[1][4] The ability to accurately quantify lipoamidase activity is therefore essential for studying metabolic regulation, mitochondrial dysfunction, and for the development of therapeutic agents targeting these pathways.

This document provides detailed application notes and protocols for quantifying lipoamidase activity using the synthetic substrate, L-Lysine thioctate. The protocols described herein are designed to be robust, reproducible, and adaptable for high-throughput screening applications.

Principle of the Assay

The quantification of lipoamidase activity using this compound as a substrate is based on the enzymatic hydrolysis of the amide bond, releasing L-Lysine and thioctic acid. The rate of this reaction can be determined by measuring the concentration of one of the reaction products over time. This application note focuses on a colorimetric method for the quantification of L-Lysine.

The detection of L-Lysine is achieved through a coupled enzymatic reaction. L-lysine oxidase specifically catalyzes the oxidation of L-Lysine, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured using a colorimetric probe in a reaction catalyzed by horseradish peroxidase (HRP), resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of L-Lysine released, and thus to the lipoamidase activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to lipoamidase activity. This information is critical for experimental design and data interpretation.

Table 1: Michaelis-Menten Constants for SIRT4 Lipoamidase Activity

| Substrate | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| DLAT Lipoyl Peptide | 16 ± 4 | 2400 ± 500 | [1] |

| H3K9 Lipoyl Peptide | 44 ± 13 | 720 ± 240 | [1] |

Note: Data was obtained using synthetic peptide substrates, not this compound. These values provide an estimate of the enzymatic efficiency of SIRT4's lipoamidase activity.

Table 2: Lipoamidase Inhibitor Data

| Inhibitor | Target | IC₅₀ | Reference |

| Compound 13 | M. tuberculosis Lipoamide Dehydrogenase (Lpd) | Dependent on Lpd concentration | [5] |

| Suramin | Pan-sirtuin inhibitor | Not specified for lipoamidase activity | [6] |

| Nicotinamide | Pan-sirtuin inhibitor | Not specified for lipoamidase activity | [6] |

Note: Specific inhibitors for SIRT4 lipoamidase activity are still under investigation. The listed compounds have been shown to inhibit related enzymes.

Experimental Protocols

Protocol 1: Colorimetric Assay for Lipoamidase Activity

This protocol describes a method to quantify lipoamidase activity by measuring the production of L-Lysine from the substrate this compound.

Materials:

-

Lipoamidase enzyme source (e.g., purified SIRT4, cell lysate)

-

This compound (substrate)

-

L-Lysine (for standard curve)

-

L-Lysine Oxidase

-

Horseradish Peroxidase (HRP)

-

Colorimetric HRP substrate (e.g., TMB, OPD)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl)

-

Stop Solution (e.g., 2 M H₂SO₄ for TMB)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and dilute to the desired working concentration in Assay Buffer.

-

Prepare a series of L-Lysine standards in Assay Buffer (e.g., 0-100 µM).

-

Prepare a working solution of L-Lysine Oxidase and HRP in Assay Buffer. The optimal concentrations should be determined empirically.

-

Prepare the colorimetric HRP substrate and Stop Solution according to the manufacturer's instructions.

-

-

Lipoamidase Reaction:

-

To each well of a 96-well plate, add 50 µL of the lipoamidase enzyme source (or buffer for blank).

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

L-Lysine Detection:

-

Stop the lipoamidase reaction by adding 25 µL of 0.5 M HCl.

-

Add 50 µL of the L-Lysine Oxidase/HRP working solution to each well, including the L-Lysine standards.

-

Incubate at 37°C for 15-30 minutes to allow for the conversion of L-Lysine to H₂O₂ and the subsequent HRP-catalyzed reaction.

-

Add 50 µL of the colorimetric HRP substrate to each well.

-

Incubate at room temperature for 5-15 minutes, or until a sufficient color change is observed.

-

Stop the color development by adding 50 µL of Stop Solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength for the chosen HRP substrate (e.g., 450 nm for TMB).

-

Subtract the absorbance of the blank from all readings.

-

Generate a standard curve by plotting the absorbance of the L-Lysine standards against their known concentrations.

-

Determine the concentration of L-Lysine produced in the enzymatic reaction by interpolating the absorbance values from the standard curve.

-

Calculate the lipoamidase activity, typically expressed as nmol of L-Lysine produced per minute per mg of protein.

-

Potential Interferences:

-

The presence of high concentrations of other primary amines in the sample may interfere with the L-lysine oxidase reaction.

-

Reducing agents, such as DTT or β-mercaptoethanol, if present in the enzyme preparation, can interfere with the HRP-based detection system.[7]

-

The this compound substrate itself should be tested for any non-specific reaction with the L-lysine oxidase/HRP detection system.

Protocol 2: Alternative Assay using DTNB for Thioctic Acid Detection

An alternative approach involves the quantification of the other reaction product, thioctic acid. Thioctic acid contains a disulfide bond that can be reduced to dihydrolipoic acid (DHLA), which possesses two free thiol groups. These thiol groups can then be quantified using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This method is more complex due to the required reduction step but can serve as an orthogonal validation method.

Materials:

-

Lipoamidase enzyme source

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Lipoamidase Reaction:

-

Perform the enzymatic reaction as described in Protocol 1, step 2.

-

-

Reduction of Thioctic Acid:

-

At the end of the incubation period, add a reducing agent such as TCEP to each well to a final concentration of 1-5 mM.

-

Incubate at room temperature for 15-30 minutes to allow for the complete reduction of the disulfide bond in thioctic acid to form DHLA.

-

-

Thiol Detection:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm.

-

A standard curve can be generated using known concentrations of a thiol-containing compound like cysteine or reduced glutathione.

-

Calculate the amount of thioctic acid produced based on the standard curve, and subsequently, the lipoamidase activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving lipoamidase activity and the experimental workflow for its quantification.

Caption: Experimental workflow for the colorimetric quantification of lipoamidase activity.

References

- 1. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 5. Whole Cell Active Inhibitors of Mycobacterial Lipoamide Dehydrogenase Afford Selectivity over the Human Enzyme through Tight Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09424B [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Protein Lipoylation Using L-Lysine Thioctate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipoylation, the covalent attachment of lipoic acid to specific lysine residues, is a critical post-translational modification essential for the function of key metabolic enzymes.[1] This modification is central to cellular energy metabolism, and its dysregulation has been implicated in a range of human diseases, including metabolic disorders and cancer.[2][3] The study of the enzymes that regulate the attachment and removal of lipoic acid is therefore of significant interest in both basic research and drug development.

L-Lysine thioctate, also known as lipoyl-lysine, is a molecule where lipoic acid is attached to the ε-amino group of a lysine residue.[4][5] While not typically used for metabolic labeling of the entire lipoyl-proteome in the same manner as bioorthogonal probes, this compound and its derivatives are invaluable substrates for in vitro assays designed to measure the activity of lipoamidases.[4][6] Lipoamidases are enzymes that cleave the amide bond between lipoic acid and lysine, thereby removing the modification from proteins.[4]

These application notes provide a detailed overview and protocols for utilizing this compound derivatives to study protein delipoylation, focusing on the measurement of lipoamidase activity.

Signaling Pathways and Experimental Workflows

The study of protein lipoylation dynamics involves understanding the enzymatic pathways for both the addition (lipoylation) and removal (delipoylation) of lipoic acid.

Protein Lipoylation and Delipoylation Pathways

Protein lipoylation occurs through two primary pathways: a de novo synthesis pathway and a salvage pathway. The de novo pathway involves the synthesis of lipoic acid from octanoic acid, which is then attached to the apo-protein.[3] The salvage pathway utilizes exogenous lipoic acid, which is activated and then transferred to the lysine residue of the target protein by lipoate-protein ligase A (LplA).[3][7] Delipoylation is catalyzed by lipoamidases, such as sirtuins in some organisms, which hydrolyze the lipoyl-lysine bond.[3]

Experimental Workflow for Lipoamidase Activity Assay

The primary application of this compound derivatives is in measuring the activity of lipoamidases. A common approach involves using a fluorescently labeled version of this compound, such as dansyl-α-lipoyllysine (DLL), in an in vitro assay with tissue or cell lysates. The enzymatic cleavage of DLL by lipoamidases releases a fluorescent product, dansyl-lysine (DL), which can be quantified by HPLC.[8]

Data Presentation

The following table summarizes quantitative data on lipoamidase activity in various rat tissues, as determined by an HPLC-based assay using dansyl-α-lipoyllysine.[8] Activity is expressed relative to the tissue with the highest activity (spleen).

| Tissue | Relative Lipoamidase Activity (%)[8] |